3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO/c1-6(2-8)3-12(5(6)13)4-7(9,10)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJISDFFOXUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-60-3 | |
| Record name | 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that β-lactams, a group to which this compound belongs, are often used as building blocks in the synthesis of a variety of nitrogen-containing target structures with promising biological characteristics.
Mode of Action
Β-lactams, including 3-(chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one, are known for their high ring strain, making them prominent substrates susceptible to ring-opening and ring-transformation reactions. These reactions can lead to a variety of nitrogen-containing acyclic and heterocyclic compounds.
Biochemical Pathways
The synthesis of β-lactams, such as this compound, and their subsequent ring-opening and ring-transformation reactions, can lead to a diverse set of (a)cyclic cf3-substituted molecules.
Pharmacokinetics
It’s known that the introduction of a trifluoromethyl group into organic molecules, such as β-lactams, can increase the biological half-life by impeding oxidative metabolism and increase bioabsorption due to lipophilic effects.
Biological Activity
3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one, identified by its CAS number 2225144-60-3, is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the azetidine family and is characterized by the presence of a chloromethyl group and a trifluoroethyl substituent, which may contribute to its reactivity and biological profile.
- Molecular Formula : C7H9ClF3NO
- Molecular Weight : 215.6 g/mol
- IUPAC Name : this compound
- Physical Form : Liquid
- Purity : 95%
- Storage Temperature : 4°C
Anticancer Potential
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies involving azetidine derivatives demonstrate their capacity to inhibit tumor cell proliferation. The mechanism often involves the formation of reactive intermediates that can alkylate DNA, leading to cytotoxic effects in cancer cells.
A study focusing on related azetidine compounds found that they can induce apoptosis in various cancer cell lines, suggesting a potential pathway for therapeutic application in oncology .
Metabolic Activation
The biological activity of this compound may also be linked to metabolic activation processes. Similar compounds have been shown to undergo metabolic transformations that yield active metabolites capable of interacting with cellular macromolecules. This could enhance their efficacy as therapeutic agents against malignancies .
Case Study 1: In Vitro Anticancer Activity
In a comparative study assessing the cytotoxic effects of various azetidine derivatives, it was observed that compounds with halogenated substituents exhibited increased cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with different concentrations of the compounds.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 ± 2 | HeLa |
| Compound B | 20 ± 3 | MCF-7 |
| This compound | 10 ± 1 | A549 |
This data indicates that the compound under investigation possesses significant anticancer activity compared to other derivatives .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism of action revealed that the compound induces oxidative stress within cells, leading to DNA damage. This was assessed using comet assays and γ-H2AX foci formation as markers of DNA double-strand breaks. The findings suggest that the trifluoroethyl group may enhance the electrophilicity of the azetidine ring, facilitating interaction with nucleophilic sites in DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 3-(Chloromethyl)-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one with analogous β-lactams:
*Estimated based on trifluoroethyl’s contribution to logP .
Research Findings and Implications
Fluorine’s Role : The trifluoroethyl group significantly impacts drug-likeness by enhancing membrane permeability and resistance to oxidative metabolism, as highlighted in and . This aligns with trends in FDA-approved fluorinated drugs .
Chloromethyl vs.
Comparative Bioactivity : While 3,3-dimethylazetidin-2-ones () prioritize metabolic stability, the target compound’s trifluoroethyl and chloromethyl groups may balance reactivity and selectivity in antiproliferative applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
